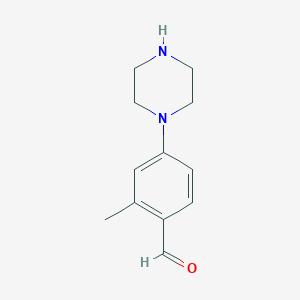

2-Methyl-4-(piperazin-1-YL)benzaldehyde

Description

BenchChem offers high-quality 2-Methyl-4-(piperazin-1-YL)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(piperazin-1-YL)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-methyl-4-piperazin-1-ylbenzaldehyde |

InChI |

InChI=1S/C12H16N2O/c1-10-8-12(3-2-11(10)9-15)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3 |

InChI Key |

RLLTYTHKXAWUMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNCC2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 2-Methyl-4-(piperazin-1-YL)benzaldehyde

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde, a compound of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the molecule's behavior under various mass spectrometric conditions. We will delve into the core principles of its ionization, fragmentation, and detection, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of 2-Methyl-4-(piperazin-1-YL)benzaldehyde in Drug Discovery

2-Methyl-4-(piperazin-1-YL)benzaldehyde belongs to a class of compounds containing both a substituted benzaldehyde and a piperazine moiety. The piperazine ring is a common scaffold in a wide array of pharmaceuticals, including antihistamines, antipsychotics, and anticancer agents, valued for its ability to modulate pharmacokinetic properties.[1] The benzaldehyde functional group, on the other hand, is a versatile precursor in organic synthesis. The unique combination of these two functionalities in 2-Methyl-4-(piperazin-1-YL)benzaldehyde makes it a molecule of significant interest for the development of novel therapeutics.

Mass spectrometry is an indispensable tool for the structural characterization and quantification of such molecules. Its high sensitivity and specificity allow for detailed analysis of molecular weight, elemental composition, and structural features through the interpretation of fragmentation patterns. This guide will provide the foundational knowledge required to develop and validate robust mass spectrometric methods for this compound.

Molecular Properties and Expected Mass Spectrometric Behavior

Before delving into experimental protocols, it is crucial to understand the fundamental properties of 2-Methyl-4-(piperazin-1-YL)benzaldehyde.

| Property | Value | Source |

| Molecular Formula | C12H16N2O | Chemically Derived |

| Molecular Weight | 204.27 g/mol | |

| Monoisotopic Mass | 204.1263 g/mol | Calculated |

The presence of the basic piperazine nitrogen makes the molecule readily amenable to protonation, suggesting that positive-ion mode electrospray ionization (ESI) will be a highly effective method for generating the protonated molecule, [M+H]+.[2] Electron ionization (EI) is also a viable technique, particularly when coupled with gas chromatography, and is expected to produce a distinct fragmentation pattern.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is paramount for the successful mass spectrometric analysis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[3] Given the basicity of the piperazine nitrogen, positive-ion ESI is the recommended approach. In a typical ESI experiment, the analyte solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that, upon solvent evaporation, yield protonated molecular ions, [M+H]+.

Key Advantages for this Analyte:

-

High Sensitivity: ESI can detect low concentrations of the analyte.

-

Soft Ionization: Preserves the molecular ion, providing clear molecular weight information.

-

Compatibility with Liquid Chromatography (LC): Allows for the separation of the analyte from complex matrices prior to mass analysis.

Electron Ionization (EI)

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M+) and extensive fragmentation. While this can make molecular weight determination more challenging, the resulting fragmentation pattern is highly reproducible and provides rich structural information.[4]

Key Advantages for this Analyte:

-

Detailed Structural Information: The fragmentation pattern serves as a "fingerprint" for the molecule.

-

Library Matching: EI spectra can be compared against established spectral libraries for identification.

-

Compatibility with Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

Fragmentation Analysis: Deciphering the Molecular Blueprint

The fragmentation of 2-Methyl-4-(piperazin-1-YL)benzaldehyde is predicted to be driven by the characteristic cleavages of both the piperazine ring and the aromatic aldehyde moiety.

Predicted Fragmentation Pathways

The following diagram illustrates the logical flow of the predicted fragmentation of 2-Methyl-4-(piperazin-1-YL)benzaldehyde.

Caption: Predicted fragmentation pathway of protonated 2-Methyl-4-(piperazin-1-YL)benzaldehyde.

Interpretation of Key Fragments:

-

[M+H]+ (m/z 205.13): The protonated molecular ion.

-

Loss of CO (m/z 177.14): A characteristic fragmentation of aromatic aldehydes, resulting from the loss of a neutral carbon monoxide molecule.[5]

-

Loss of H (m/z 204.13): Another common fragmentation pathway for aldehydes, involving the loss of a hydrogen radical from the aldehyde group.[5]

-

Piperazine Ring Opening (m/z 148.08): Cleavage of the C-N bonds within the piperazine ring is a well-documented fragmentation pathway for piperazine-containing compounds.[2]

-

Benzylic Cleavage (m/z 119.06): Cleavage of the bond between the aromatic ring and the piperazine nitrogen can lead to the formation of a substituted benzyl cation.

-

Piperazine Fragment (m/z 86.09): A fragment corresponding to the protonated piperazine ring.

-

Toluene-like Fragment (m/z 91.05): Further fragmentation of the benzylic cation can lead to a tropylium-like ion.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust starting point for the analysis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde. Optimization may be required based on the specific instrumentation and sample matrix.

LC-MS/MS Analysis

This method is ideal for the quantification of the analyte in complex biological or chemical matrices.

Experimental Workflow:

Caption: A typical LC-MS/MS workflow for the analysis of the target compound.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent such as methanol or acetonitrile.

-

For quantitative analysis, prepare a series of calibration standards and quality control samples.

-

Filter the samples through a 0.22 µm syringe filter to remove particulates.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM). For qualitative analysis, a full scan or product ion scan can be employed.

-

MRM Transitions: Monitor the transition of the precursor ion (m/z 205.1) to one or two characteristic product ions (e.g., m/z 148.1 and 119.1). The collision energy for each transition should be optimized.

-

Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.

-

GC-MS Analysis

This method is suitable for the analysis of the pure compound or in simple matrices where the analyte is sufficiently volatile and thermally stable.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

Derivatization is generally not necessary for this compound.

-

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Interpretation and Validation

A self-validating system is crucial for ensuring the trustworthiness of the analytical results. This involves a multi-faceted approach to data interpretation.

-

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragment ions.[6]

-

Isotopic Pattern Analysis: The isotopic distribution of the molecular ion should match the theoretical distribution for C12H16N2O.

-

Fragmentation Pattern Consistency: The observed fragmentation pattern should be consistent with the predicted pathways and with data from similar compounds.

-

Chromatographic Retention Time: The retention time of the analyte should be reproducible and consistent with its polarity.

-

Use of Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

The mass spectrometric analysis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde is a powerful approach for its characterization and quantification. By understanding the principles of its ionization and fragmentation, and by employing robust and well-validated analytical methods, researchers can confidently generate high-quality data to support their drug discovery and development efforts. This guide provides the necessary framework for achieving this, emphasizing a deep understanding of the underlying science to inform practical experimental design.

References

-

[Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. (2015). PubMed. Retrieved from [Link]

-

High-resolution mass spectra for the benzaldehyde produced by... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Biological Activity of Some Aminobenzylated Mannich Bases of Benzaldehyde. (n.d.). Semantic Scholar. Retrieved from [Link]

-

2-Methyl-4-(4-methyl-1-piperazinyl)- 10H-thieno[2,3-b][6][7]benzodiazepine. (n.d.). PharmaCompass. Retrieved from [Link]

-

4-(4-METHYLPIPERAZIN-1-YL)BENZALDEHYDE. (n.d.). Molekula. Retrieved from [Link]

-

Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features. (n.d.). ScienceDirect. Retrieved from [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

-

Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). (n.d.). ResearchGate. Retrieved from [Link]

-

Benzaldehyde, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

-

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. (2014). SciELO México. Retrieved from [Link]

-

Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. (2025). bioRxiv. Retrieved from [Link]

-

Synthesis and Preclinical Evaluation of Sulfonamido- based [11C-Carbonyl]-Carbamates and Ureas for Imaging Monoacylglycerol Lipase. (2016). Theranostics. Retrieved from [Link]

-

Benzaldehyde, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. thno.org [thno.org]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

The Strategic Role of 2-Methyl-4-(piperazin-1-yl)benzaldehyde in Medicinal Chemistry

[1]

Executive Summary

2-Methyl-4-(piperazin-1-yl)benzaldehyde represents a "privileged scaffold" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] As a bifunctional intermediate, it combines a reactive electrophilic handle (the aldehyde) with a solubilizing, basic moiety (the piperazine), positioned on a sterically modulated (2-methyl) aromatic core.[1]

This guide details the chemical history, synthesis optimization, and strategic application of this intermediate.[1] Unlike simple reagents, this molecule is often the result of a deliberate "fragment-based" design strategy to improve the pharmacokinetic (PK) properties of lipophilic drug candidates.[1]

Part 1: Chemical Identity & Structural Significance[1]

The "Privileged" Architecture

The molecule consists of a trisubstituted benzene ring.[1] Its utility stems from the specific arrangement of its three functional components:

-

The Aldehyde (C1): A versatile "warhead" for carbon-carbon or carbon-nitrogen bond formation (e.g., reductive amination, Knoevenagel condensation).[1]

-

The Methyl Group (C2): A steric modulator.[1] In drug design, ortho-substitution relative to the aldehyde forces the carbonyl group out of planarity or locks the conformation of downstream intermediates (e.g., imines), influencing binding selectivity.[1]

-

The Piperazine (C4): A polarity engine.[1] The piperazine ring introduces basicity (

) and hydrophilicity, critical for oral bioavailability.[1]

Structural Data

| Property | Value / Description |

| IUPAC Name | 2-Methyl-4-(piperazin-1-yl)benzaldehyde |

| Molecular Formula | |

| Molecular Weight | 204.27 g/mol |

| Key Functionality | Electrophile (Aldehyde) + Nucleophile (Secondary Amine) |

| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |

| pKa (Piperazine NH) | ~9.8 (Basic) |

Part 2: Synthesis & Process Optimization[1]

The synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde has evolved from classical nucleophilic aromatic substitution (

Route A: Classical (Nucleophilic Aromatic Substitution)

This is the industrial standard due to cost-efficiency.[1] It relies on the activation of a leaving group by the electron-withdrawing formyl group.[1]

-

Starting Material: 4-Fluoro-2-methylbenzaldehyde (or 4-Chloro analog).[1]

-

Reagent: Piperazine (excess) or 1-Boc-piperazine.[1]

-

Conditions:

, DMSO or DMF,

Mechanism: The formyl group at C1 is an electron-withdrawing group (EWG) that activates the para-position (C4) for nucleophilic attack.[1] The fluorine atom is the preferred leaving group due to the high electronegativity stabilizing the Meisenheimer complex intermediate.[1]

Protocol 1:

-

Charge: A reactor is charged with 4-Fluoro-2-methylbenzaldehyde (1.0 eq) and

(2.0 eq) in DMSO (5 vol). -

Addition: 1-Boc-piperazine (1.1 eq) is added. Note: Using Boc-protected piperazine prevents polymerization.[1]

-

Reaction: Heat to

for 4–6 hours. Monitor by HPLC. -

Workup: Quench with water (10 vol). Extract with EtOAc.[1]

-

Deprotection: Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to yield the free amine salt.[1]

-

Neutralization: Adjust pH to 10 with NaOH to isolate the free base.[1]

Route B: Buchwald-Hartwig Amination

Used when the starting material is deactivated (e.g., 4-Bromo-2-methylbenzaldehyde) or when milder conditions are required to preserve sensitive groups.[1]

Synthesis Workflow Diagram

Caption: Step-wise synthesis via Nucleophilic Aromatic Substitution (SNAr) followed by deprotection.

Part 3: Reactivity & Applications in Drug Design[1]

This intermediate is rarely the final drug; it is a "linker" or "tail" unit.[1] Its primary utility lies in Reductive Amination and Condensation reactions.

Reductive Amination (The "Linker" Strategy)

The aldehyde is reacted with a primary amine (e.g., an aminopyridine or aniline derived from a kinase scaffold) to form an imine, which is then reduced to a secondary amine.[1]

-

Reaction:

.[1] -

Significance: This attaches the piperazine-phenyl motif to a core scaffold (e.g., a kinase hinge binder).[1] The piperazine then protrudes into the solvent channel of the protein, improving solubility and often forming salt bridges with residues like Asp or Glu.[1]

Knoevenagel Condensation

The aldehyde can react with active methylene compounds (e.g., malononitrile, thiazolidinedione) to form benzylidene derivatives.[1] This is common in the design of Michael Acceptor drugs or covalent inhibitors.[1]

Application Workflow Diagram

Caption: Typical medicinal chemistry workflow utilizing the aldehyde handle for convergent synthesis.

Part 4: Case Studies & Context

While "2-Methyl-4-(piperazin-1-yl)benzaldehyde" is a specific chemical, it belongs to the broader class of N-Aryl Piperazines which revolutionized the treatment of CML (Chronic Myeloid Leukemia) and other cancers.[1]

The "Imatinib" Effect

The success of Imatinib (Gleevec) demonstrated that attaching a piperazine ring to a hydrophobic phenyl core dramatically improves oral bioavailability.[1] While Imatinib uses a methyl-piperazine linked via a methylene bridge, the 2-Methyl-4-(piperazin-1-yl)benzaldehyde variant offers a more rigid, electron-rich electronic profile due to the direct N-aryl bond.[1]

Steric Control via the 2-Methyl Group

The 2-methyl group is not merely decorative.[1] In the context of an inhibitor binding to a protein pocket:

-

Twisted Conformation: The methyl group creates steric clash with the adjacent carbonyl (or the resulting amine linker), forcing the phenyl ring to twist out of coplanarity.[1] This "pre-organization" can reduce the entropic penalty of binding if the protein pocket requires a twisted ligand.[1]

-

Metabolic Stability: Ortho-substitution can block metabolic hot-spots on the phenyl ring, extending the half-life (

) of the drug.[1]

Part 5: Safety & Handling Protocols

Hazard Identification:

-

Skin/Eye Irritant: Benzaldehydes are generally irritants.[1] The piperazine moiety adds basicity, increasing potential for caustic burns.[1]

-

Sensitizer: Piperazines are known respiratory and skin sensitizers.[1]

Handling Protocol:

References

-

Buchwald, S. L., & Hartwig, J. F. (2002).[1] "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry.

-

Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for Piperazine Derivatives." PubChem.

-

Carey, J. S., et al. (2006).[1] "Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules." Organic & Biomolecular Chemistry.

An In-Depth Technical Guide to the Safe Handling of 2-Methyl-4-(piperazin-1-yl)benzaldehyde for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methyl-4-(piperazin-1-yl)benzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds, including substituted benzaldehydes and piperazine derivatives, to establish a robust framework for its safe utilization in a laboratory setting. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the provided protocols are not only cautionary but also scientifically grounded and validated through established chemical safety principles.

Chemical and Physical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₆N₂O | Based on chemical structure |

| Molecular Weight | 204.27 g/mol | Calculated from the molecular formula |

| Physical Form | Likely a solid at room temperature | Similar benzaldehyde and piperazine derivatives are often solids[1][2] |

| Solubility | Expected to be soluble in organic solvents | Aromatic and amine functionalities suggest solubility in common lab solvents |

| Stability | Stable under normal laboratory conditions | Benzaldehydes are generally stable but can be sensitive to air, light, and moisture[3][4][5] |

| Reactivity | The aldehyde group can undergo oxidation and other reactions typical of aldehydes. The piperazine moiety imparts basic properties. | General chemical principles of functional groups |

Hazard Identification and Risk Assessment

The primary hazards associated with 2-Methyl-4-(piperazin-1-yl)benzaldehyde are extrapolated from related compounds. The molecule combines the potential hazards of both benzaldehydes and piperazines.

Potential Health Hazards:

-

Acute Toxicity: Harmful if swallowed or inhaled[2][6][7][8].

-

Serious Eye Damage/Irritation: Causes serious eye irritation[2][6][7].

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled[9].

-

Skin Sensitization: May cause an allergic skin reaction[9][10].

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child[9][10].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[6][7][8].

Potential Physicochemical Hazards:

-

Combustibility: Assumed to be a combustible solid, similar to other benzaldehyde derivatives[8][11][12].

-

Dust Explosion: As with many fine organic powders, there is a potential for dust explosion if dispersed in the air in the presence of an ignition source[13].

Caption: Pre-handling safety workflow.

Storage Requirements

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6][11][14][15][16]

-

Environment: Store in a cool, dry place away from direct sunlight and sources of ignition.[6][12][14]

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[3][11][17]

Experimental Protocols: A Step-by-Step Guide to Safe Weighing and Solution Preparation

This protocol outlines a self-validating system for the safe handling of 2-Methyl-4-(piperazin-1-yl)benzaldehyde during routine laboratory procedures.

Objective: To accurately weigh a specific amount of the solid compound and prepare a stock solution.

Materials:

-

2-Methyl-4-(piperazin-1-yl)benzaldehyde

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with stopper

-

Beaker

-

Magnetic stir bar and stir plate

Protocol:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE as specified in Section 3.2.

-

Decontaminate the work surface within the fume hood.

-

-

Weighing:

-

Place a weighing paper or boat on the analytical balance and tare.

-

Carefully transfer the desired amount of 2-Methyl-4-(piperazin-1-yl)benzaldehyde onto the weighing paper using a clean spatula. Avoid generating dust.

-

If any solid is spilled, clean it up immediately following the spill procedures in Section 5.1.

-

Record the exact weight.

-

-

Solution Preparation:

-

Place a magnetic stir bar in a beaker.

-

Carefully transfer the weighed solid into the beaker.

-

Add a small amount of the chosen solvent to the beaker to wet the solid.

-

Place the beaker on a magnetic stir plate and begin gentle stirring.

-

Gradually add more solvent until the solid is fully dissolved.

-

Quantitatively transfer the solution to the volumetric flask.

-

Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.

-

Bring the solution to the final volume with the solvent, cap the flask, and invert several times to ensure homogeneity.

-

-

Cleanup:

-

Dispose of the weighing paper and any contaminated consumables in the designated solid waste container.

-

Clean the spatula and glassware with an appropriate solvent.

-

Decontaminate the work surface.

-

Remove PPE in the correct order to avoid self-contamination.

-

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spill Response

-

Minor Spill:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7][18]

-

Carefully sweep or scoop the material into a labeled, sealed container for disposal.[4][6]

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Major Spill:

-

Evacuate the laboratory immediately.

-

Alert laboratory personnel and the institutional safety officer.

-

Prevent entry to the area.

-

Await the arrival of trained emergency responders.[13]

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15][16][19]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][15][16][19]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6][11][15][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][14][15][18]

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6][7][13]

-

Specific Hazards: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11][17]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][6][7]

Waste Disposal

All waste containing 2-Methyl-4-(piperazin-1-yl)benzaldehyde must be treated as hazardous waste.

-

Solid Waste: Collect in a labeled, sealed container.

-

Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3][16]

Conclusion

While 2-Methyl-4-(piperazin-1-yl)benzaldehyde presents potential hazards, these can be effectively managed through the diligent application of the protocols outlined in this guide. A culture of safety, grounded in a thorough understanding of the potential risks and the implementation of robust control measures, is essential for all personnel working with this and other novel chemical entities.

References

-

CAHMA. (n.d.). Safer Using - Piperazines. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet. Retrieved from [Link]

-

Chemstock. (n.d.). Benzaldehyde Safety Data Sheet. Retrieved from [Link]

-

Fisher Scientific. (2025, December 20). 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde Safety Data Sheet. Retrieved from [Link]

-

Lanxess. (2015, August 15). Product Safety Assessment: Benzaldehyde. Retrieved from [Link]

-

Kadillac Chemicals Pvt. Ltd. (n.d.). Benzaldehyde Material Safety Data Sheet. Retrieved from [Link]

-

Gujarat Alkalies and Chemicals Limited. (n.d.). Benzaldehyde Material Safety Data Sheet. Retrieved from [Link]

-

Fisher Scientific. (2023, October 4). 4-Allyloxybenzaldehyde Safety Data Sheet. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Substance Information - Piperazine. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 4-(4-Methylpiperazin-1-yl)benzaldehyde | 27913-99-1 [sigmaaldrich.com]

- 3. fishersci.ca [fishersci.ca]

- 4. beta.lakeland.edu [beta.lakeland.edu]

- 5. lanxess.com [lanxess.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. Substance Information - ECHA [echa.europa.eu]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.com [fishersci.com]

- 12. gacl.com [gacl.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemstock.ae [chemstock.ae]

- 16. fishersci.ca [fishersci.ca]

- 17. echemi.com [echemi.com]

- 18. technopharmchem.com [technopharmchem.com]

- 19. fishersci.fr [fishersci.fr]

Methodological & Application

"reductive amination reactions using 2-Methyl-4-(piperazin-1-YL)benzaldehyde"

Technical Application Note: Reductive Amination Strategies for 2-Methyl-4-(piperazin-1-yl)benzaldehyde

Executive Summary & Strategic Analysis

This guide details the protocol for performing reductive amination on 2-Methyl-4-(piperazin-1-yl)benzaldehyde . This substrate presents a unique "dual-deactivation" challenge in organic synthesis, distinguishing it from standard benzaldehydes.[1]

The Chemoselectivity Challenge:

-

Electronic Deactivation (Para-Effect): The piperazinyl nitrogen at the 4-position is a strong electron-donating group (EDG).[1] Through resonance, it increases electron density at the carbonyl carbon, making it significantly less electrophilic. This slows the initial nucleophilic attack by the amine partner.

-

Steric Hindrance (Ortho-Effect): The methyl group at the 2-position creates steric bulk directly adjacent to the reactive center.[1] This hinders the formation of the bulky tetrahedral hemiaminal intermediate.

-

Self-Condensation Risk: If the piperazine tail has a free secondary amine (N-H), the molecule can undergo intermolecular self-condensation (polymerization).[1] Crucial Pre-requisite: Ensure the piperazine N4 is protected (e.g., N-Boc, N-Cbz) or substituted (e.g., N-Methyl) before attempting reaction with an external amine.[1]

Scope: This note covers two protocols:

-

Method A (Standard): Sodium Triacetoxyborohydride (STAB) for unhindered primary amines.

-

Method B (Advanced): Titanium(IV) Isopropoxide mediated reductive amination for hindered amines or electron-deficient anilines.[1]

Mechanistic Insight & Reaction Pathway

Understanding the failure modes is critical. The reaction proceeds through an iminium ion intermediate.[2][3] For this specific substrate, the equilibrium favors the starting materials due to the stability of the electron-rich aldehyde.

Figure 1: Reaction pathway highlighting the specific kinetic bottlenecks caused by the 2-methyl and 4-piperazinyl substituents.[1]

Experimental Protocols

Pre-Reaction Checklist

-

Substrate Quality: Verify the piperazine ring is N-substituted (e.g., N-Methyl) or N-Protected (N-Boc).[1] If using free N-H piperazine, STOP . You must protect it first, or it will compete with your amine reagent.

-

Solvent: 1,2-Dichloroethane (DCE) is preferred over DCM (Dichloromethane) for its higher boiling point and better solubility for polar piperazine derivatives.[1]

-

Stoichiometry: Use 1.2 – 1.5 equivalents of the amine to drive the equilibrium.

Method A: The STAB Protocol (Standard)

Best for: Reacting with simple, unhindered primary amines (e.g., benzylamine, alkylamines).

-

Preparation: In a dry reaction vial, dissolve 2-Methyl-4-(piperazin-1-yl)benzaldehyde (1.0 equiv, 1.0 mmol) in anhydrous DCE (5.0 mL).

-

Amine Addition: Add the Amine (1.2 equiv).

-

Activation: Add Glacial Acetic Acid (1.5 equiv). Note: Acid is mandatory here to activate the electron-rich carbonyl.[1]

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.[2]

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine peak).[1]

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Critical: Do not wash the organic layer with acid (1N HCl), or you will extract your basic product into the aqueous waste. Wash with Brine, dry over Na₂SO₄, and concentrate.

Method B: The Titanium(IV) Isopropoxide Protocol (Advanced)

Best for: Hindered amines, anilines, or when Method A fails to reach conversion.

-

Complexation: In a sealed tube, combine the Aldehyde (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF (or neat if the amine is a liquid).

-

Lewis Acid Addition: Add Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv).

-

Why? Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine, overcoming the steric/electronic deactivation.

-

-

Imine Formation: Stir at 60°C for 4–6 hours. (The solution often turns yellow/orange).

-

Cooling: Cool the mixture to 0°C or Room Temperature.

-

Reduction: Dilute with Methanol (2 mL per mmol) and carefully add Sodium Borohydride (NaBH₄) (2.0 equiv). Caution: Exothermic gas evolution.

-

Hydrolysis: After 1 hour, quench by adding water (or 1N NaOH) to precipitate the Titanium salts as a white solid (TiO₂).

-

Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash chromatography (DCM/MeOH/NH₃ systems are usually required due to the polarity of the piperazine).

Data & Troubleshooting Guide

Reagent Selection Matrix

| Reducing Agent | Reactivity Profile | Recommended Use Case | Notes for this Substrate |

| NaBH(OAc)₃ | Mild, Selective | Aliphatic amines, Benzylamines | Requires AcOH.[1] Slow reaction due to 2-Me steric hindrance.[1] |

| NaCNBH₃ | Mild, pH sensitive | Acid-sensitive substrates | Toxic.[1] Requires pH 5-6 maintenance.[1] Less preferred than STAB. |

| Ti(OiPr)₄ + NaBH₄ | Strong, Dehydrating | Anilines , Hindered amines | High Success Rate. Overcomes the electron-rich deactivation. |

| H₂ / Pd-C | Heterogeneous | Nitro-group containing amines | Avoid if the molecule contains Halogens (risk of dehalogenation).[1] |

Common Pitfalls

-

Low Conversion: The 2-methyl group significantly retards the reaction. If using Method A, increase temperature to 40°C or switch to Method B.

-

Product Loss in Workup: The product contains a piperazine ring (pKa ~9.8) and the newly formed amine. It is highly basic. Never perform an acidic wash during extraction. Keep the aqueous phase pH > 10 during extraction.

-

Streaking on TLC: Piperazine derivatives streak on silica. Use 1% Triethylamine or 1% NH₄OH in your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).

Decision Logic for Protocol Selection

Figure 2: Workflow for selecting the appropriate reductive amination condition based on amine partner and substrate status.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4] 11, 1996, pp. 3849-3862.[1][4]

-

Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.[1]

-

Organic Chemistry Portal. "Reductive Amination: General Methodologies and Catalysts."

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Methyl-4-(piperazin-1-yl)benzaldehyde and all reagents before use.

Sources

Strategic Synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde: A Guide to Protecting Group Tactics

Introduction

2-Methyl-4-(piperazin-1-yl)benzaldehyde is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of pharmacologically active molecules. Its synthesis, however, presents a classic challenge in organic chemistry: the presence of multiple reactive functional groups. The secondary amine of the piperazine ring and the aldehyde group are both susceptible to a range of reaction conditions. Consequently, a well-designed protecting group strategy is paramount for a successful and high-yielding synthesis. This guide provides an in-depth analysis of protecting group strategies, detailed experimental protocols, and troubleshooting advice for the synthesis of this important intermediate.

The Synthetic Challenge: Navigating Reactivity

The core of the synthetic problem lies in the need to selectively perform a carbon-nitrogen (C-N) bond formation to attach the piperazine moiety to the 2-methylbenzaldehyde backbone, without interference from the aldehyde or the second nitrogen of the piperazine. Direct coupling of piperazine with a suitable 4-halo-2-methylbenzaldehyde derivative is often complicated by side reactions, including double arylation of the piperazine and reactions involving the aldehyde. Therefore, a strategic sequence of protection and deprotection is essential.

Strategic Selection of Protecting Groups

The choice of protecting groups is critical and should be guided by their stability to the planned reaction conditions and the ease of their removal without affecting other parts of the molecule.

Protecting the Piperazine Moiety

The piperazine ring contains two secondary amines. For monosubstitution, it is necessary to protect one of them.

-

tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its straightforward removal with mild acids.[1][2] The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[2][3] This protection renders one of the piperazine nitrogens nucleophilic, ready for the subsequent coupling reaction.

-

Trifluoroacetyl Group: The trifluoroacetyl group is another option for protecting amines. It can be introduced using trifluoroacetic anhydride or other trifluoroacetylating agents.[4] While stable, its removal often requires more stringent basic conditions compared to the Boc group.

For the synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde, the Boc group is generally preferred due to its mild deprotection conditions, which are less likely to affect the aldehyde functionality.

Protecting the Aldehyde Functionality

The aldehyde group is highly reactive towards nucleophiles and can be sensitive to both acidic and basic conditions. Protecting it as an acetal is a common and effective strategy.[5]

-

Cyclic Acetals (1,3-Dioxolanes): Cyclic acetals, formed by the reaction of the aldehyde with a diol like ethylene glycol, are particularly stable.[6] They are resistant to basic, nucleophilic, and reducing conditions, making them ideal for the subsequent Buchwald-Hartwig amination step.[7][8] Deprotection is readily achieved under mildly acidic aqueous conditions.[9]

Synthetic Strategy and Workflow

A logical and efficient synthetic route involves the following key steps:

-

Protection of 4-bromo-2-methylbenzaldehyde: The commercially available starting material is protected as a cyclic acetal.

-

Boc Protection of Piperazine: One of the nitrogen atoms of piperazine is protected with a Boc group.

-

Buchwald-Hartwig Amination: The protected aldehyde is coupled with the Boc-protected piperazine.[10]

-

Sequential Deprotection: The Boc group is removed under acidic conditions, followed by the deprotection of the acetal to reveal the final product.

Caption: Synthetic workflow for 2-Methyl-4-(piperazin-1-yl)benzaldehyde.

Detailed Experimental Protocols

Protocol 1: Protection of 4-Bromo-2-methylbenzaldehyde as an Ethylene Acetal

Rationale: This step protects the reactive aldehyde group from the basic and potentially nucleophilic conditions of the subsequent Buchwald-Hartwig amination. A cyclic acetal is chosen for its enhanced stability.[6]

| Parameter | Value |

| Starting Material | 4-Bromo-2-methylbenzaldehyde |

| Reagents | Ethylene glycol, p-Toluenesulfonic acid (p-TsOH) monohydrate |

| Solvent | Toluene |

| Temperature | Reflux |

| Time | 4-6 hours |

| Work-up | Aqueous sodium bicarbonate wash, Brine wash |

| Purification | Column chromatography (Silica gel, Hexane/Ethyl Acetate) |

Procedure:

-

To a solution of 4-bromo-2-methylbenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-Boc-piperazine

Rationale: Monoprotection of piperazine is crucial for achieving selective arylation. The Boc group provides robust protection under the coupling conditions and is easily removed.[3][11]

| Parameter | Value |

| Starting Material | Piperazine |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O) |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Time | 12-16 hours |

| Work-up | Water wash |

| Purification | Crystallization or Distillation |

Procedure:

-

Dissolve piperazine (2.0 eq) in the chosen solvent and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same solvent to the stirred piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water to remove the excess piperazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by crystallization or distillation.

Protocol 3: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the efficient coupling of the protected piperazine to the aryl bromide.[10][12][13]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

| Parameter | Value |

| Starting Materials | 4-Bromo-2-methylbenzaldehyde ethylene acetal, N-Boc-piperazine |

| Catalyst | Pd₂(dba)₃ or other Pd source |

| Ligand | BINAP, Xantphos, or other suitable phosphine ligand |

| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Time | 12-24 hours |

| Work-up | Filtration, Aqueous wash |

| Purification | Column chromatography |

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 4-bromo-2-methylbenzaldehyde ethylene acetal (1.0 eq), N-Boc-piperazine (1.2 eq), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 1.5 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 4: Sequential Deprotection

Rationale: A two-step deprotection is necessary. First, the acid-labile Boc group is removed. Subsequently, the acetal is hydrolyzed under aqueous acidic conditions to regenerate the aldehyde.

Step 4a: Boc Deprotection

| Parameter | Value |

| Starting Material | Boc-protected intermediate from Step 3 |

| Reagents | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent |

| Solvent | Dichloromethane (DCM) or Dioxane |

| Temperature | 0 °C to Room Temperature |

| Time | 1-4 hours |

| Work-up | Evaporation, Neutralization |

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in the chosen solvent.

-

Cool the solution to 0 °C and slowly add the acid (e.g., a 1:1 mixture of TFA and DCM, or a 4M solution of HCl in dioxane).[14][15][16]

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Step 4b: Acetal Deprotection

| Parameter | Value |

| Starting Material | Amine salt or free amine from Step 4a |

| Reagents | Aqueous Hydrochloric acid (HCl) or other mineral acid |

| Solvent | Tetrahydrofuran (THF) or Acetone |

| Temperature | Room Temperature |

| Time | 2-6 hours |

| Work-up | Neutralization, Extraction |

| Purification | Column chromatography or Crystallization |

Procedure:

-

Dissolve the product from the Boc deprotection step in a mixture of an organic solvent and aqueous acid (e.g., 1M HCl).

-

Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

-

Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, 2-Methyl-4-(piperazin-1-yl)benzaldehyde, by column chromatography or crystallization.

Troubleshooting

-

Incomplete Aldehyde Protection: Ensure the efficient removal of water using a Dean-Stark trap. A slight excess of the diol can also drive the reaction to completion.

-

Low Yield in Buchwald-Hartwig Amination: The choice of ligand and base is crucial and may need to be optimized for the specific substrate. Ensure strictly anhydrous and inert conditions.

-

Side Reactions during Deprotection: If the substrate is sensitive, milder deprotection conditions for the Boc group (e.g., using p-toluenesulfonic acid) can be explored. For acetal deprotection, careful control of the acid concentration and reaction time is important to avoid degradation of the product.

Conclusion

The synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde highlights the importance of a well-thought-out protecting group strategy. By temporarily masking the reactive aldehyde and one of the piperazine nitrogens, the desired C-N bond formation can be achieved efficiently and in high yield. The protocols outlined in this guide, based on established and reliable chemical transformations, provide a robust framework for researchers and drug development professionals to access this valuable synthetic intermediate.

References

-

Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. (n.d.). [Link]

-

JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

-

Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. [Link]

-

Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. (2025, August 6). [Link]

- Harfenist, M., & Magnien, E. (1957). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 79(9), 2215–2218.

-

Simple and Chemoselective Deprotection of Acetals. (n.d.). [Link]

-

Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). [Link]

-

UNT Digital Library. (2026, February 6). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. [Link]

-

PMC. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

-

Wikipedia. (n.d.). Benzylidene acetal. [Link]

-

PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. (2025, April 2). [Link]

-

ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

-

Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. (n.d.). [Link]

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

-

ResearchGate. (n.d.). Products from acetalization reactions of benzaldehyde (1) and.... [Link]

-

SynArchive. (n.d.). Protection of 1,2-Diol by Acetal. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

-

R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. [Link]

-

ResearchGate. (2025, December 11). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

-

ACS Publications. (n.d.). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. [Link]

-

ACS Publications. (2012, December 4). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. [Link]

-

MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

-

PubMed. (n.d.). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. [Link]

-

ResearchGate. (2025, August 6). Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry | Request PDF. [Link]

-

RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1252780-72-5| Chemical Name : Trifluoroacetyl Piperazine 2,2,2-Trifluoroacetate. [Link]

- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trifluoroacetamides [organic-chemistry.org]

- 5. jove.com [jove.com]

- 6. spegroup.ru [spegroup.ru]

- 7. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 8. scribd.com [scribd.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rdworldonline.com [rdworldonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

"optimizing reaction conditions for 2-Methyl-4-(piperazin-1-YL)benzaldehyde synthesis"

Status: Operational Ticket ID: OPT-SYN-2M4P Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for the synthesis of 2-Methyl-4-(piperazin-1-yl)benzaldehyde . This intermediate is a critical pharmacophore in the synthesis of bioactive compounds, including kinase inhibitors and non-steroidal anti-inflammatory drugs.

The synthesis relies on a Nucleophilic Aromatic Substitution (

This guide moves beyond basic recipes to provide a mechanistic understanding of the reaction landscape, ensuring you can troubleshoot low yields and purity issues effectively.

Module 1: Reaction Pathway & Logic

To optimize this reaction, one must visualize the competition between the desired substitution and the side reactions.

Mechanistic Pathway Diagram

Figure 1: Reaction logic flow. The green path represents the desired

Module 2: Critical Troubleshooting (FAQs)

Q1: I am seeing a significant amount of "dimer" (bis-arylated byproduct). How do I stop this?

Diagnosis: The product (a secondary amine) is competing with the starting piperazine for the aryl fluoride. The Fix:

-

Stoichiometry is King: You must use a large excess of piperazine (3.0 to 5.0 equivalents). This ensures that statistically, the aryl fluoride is far more likely to encounter a free piperazine molecule than a product molecule.

-

Reverse Addition: Do not add piperazine to the aldehyde. Add the aldehyde solution dropwise into a stirring solution of excess piperazine. This keeps the local concentration of piperazine high relative to the electrophile.

Q2: The reaction mixture turned into a tarry/black mess. What happened?

Diagnosis: Likely oxidation of the aldehyde or polymerization. The Fix:

-

Inert Atmosphere: Benzaldehydes are prone to air oxidation to benzoic acids. Run the reaction under Nitrogen or Argon.

-

Temperature Control: While

requires heat (80–120°C), exceeding 140°C often degrades the aldehyde. -

Solvent Quality: Use anhydrous DMSO or DMF. Presence of water at high temperatures can facilitate side reactions.

Q3: My yield is low, and I suspect the aldehyde is reacting with the amine.

Diagnosis: Piperazine can condense with the aldehyde to form imines or aminals. The Fix:

-

Avoid Acid Catalysis: Ensure your reaction medium is strictly basic (

). Acids catalyze imine formation. -

Hydrolysis Workup: The imine formation is reversible. When quenching the reaction with aqueous acid (mild) or during the aqueous wash, the imine will hydrolyze back to the desired aldehyde and amine. Note: Do not use strong acid that might protonate the product and trap it in the water layer.

Q4: How do I remove the excess piperazine without column chromatography?

Diagnosis: Piperazine is highly water-soluble, but so is the product to some extent. The Fix:

-

Aqueous Wash: The partition coefficient (

) of the product is higher than piperazine. -

Protocol: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash structurally with water (3x) and then Brine (1x). The excess piperazine (very polar) will stay in the aqueous phase. The product (lipophilic aryl ring) will migrate to the organic phase.

Module 3: Optimized Experimental Protocol

This protocol is designed for 2-Methyl-4-(piperazin-1-yl)benzaldehyde synthesis via direct

Reagents & Conditions Table

| Component | Recommendation | Role/Notes |

| Substrate | 4-Fluoro-2-methylbenzaldehyde (1.0 eq) | Electrophile. The aldehyde (EWG) activates the para-fluorine. |

| Nucleophile | Piperazine (Anhydrous) (4.0 eq ) | Nucleophile. High excess prevents dimerization. |

| Base | Potassium Carbonate ( | Scavenges HF. Granular is preferred over powder to prevent caking. |

| Solvent | DMSO or DMF | Polar aprotic solvent is required to stabilize the Meisenheimer complex. |

| Temp/Time | 90°C – 110°C for 4–6 Hours | Monitor by TLC/LCMS. |

Step-by-Step Workflow

-

Preparation:

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Flush the system with Nitrogen (

).

-

-

Charging:

-

Add Piperazine (4.0 eq) and

(2.0 eq) to the flask. -

Add DMSO (5–10 volumes relative to substrate mass). Stir until piperazine is mostly dissolved.

-

-

Addition:

-

Dissolve 4-Fluoro-2-methylbenzaldehyde (1.0 eq) in a minimal amount of DMSO.

-

Add the aldehyde solution to the piperazine mixture slowly at room temperature.

-

-

Reaction:

-

Heat the mixture to 100°C .

-

Checkpoint: Monitor TLC (System: 10% MeOH in DCM). Look for the disappearance of the non-polar aldehyde spot.

-

-

Workup (Crucial for Purity):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice Water (10x volume).

-

Observation: The product often precipitates as a solid. If so, filter and wash with water to remove piperazine.

-

If oil forms: Extract with Ethyl Acetate (x3) .

-

Wash the combined organic layers with Water (x3) (critical to remove DMSO and excess piperazine) and Brine (x1) .

-

-

Isolation:

-

Dry organic layer over Sodium Sulfate (

). -

Concentrate under reduced pressure.

-

Purification: If necessary, recrystallize from Ethanol or Diethyl Ether/Hexane.

-

References

-

Nucleophilic Arom

) Mechanism & Scope -

Piperazine Mono-arylation Str

-

Synthesis of Piperazine-Benzaldehyde Intermediates (Avanafil rel

- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA

- Source: MDPI (Molecules Journal)

-

URL:[Link]

- Title: Purification of piperazine (Patent US2919275A)

Sources

"common byproducts in the synthesis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde"

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule. Instead of a generic overview, we will directly address common challenges, byproducts, and optimization strategies in a practical, question-and-answer format based on established synthetic methodologies.

The synthesis of N-aryl piperazines is a cornerstone of pharmaceutical chemistry, with the resulting scaffolds appearing in numerous active pharmaceutical ingredients (APIs).[1][2] The target molecule, 2-Methyl-4-(piperazin-1-YL)benzaldehyde, is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through Nucleophilic Aromatic Substitution (SNAr).[3][4] While powerful, these methods are susceptible to specific side reactions that can complicate purification and reduce yields. This guide provides expert insights into identifying and mitigating these issues.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is low, and the crude NMR shows a significant amount of 2-methylbenzaldehyde. What is the likely cause and how can I prevent it?

A1: The presence of 2-methylbenzaldehyde, the de-halogenated starting material, is a classic indicator of a common side reaction in Buchwald-Hartwig aminations known as hydrodehalogenation .[3]

Causality: This byproduct forms when the aryl halide starting material (e.g., 4-bromo-2-methylbenzaldehyde) is reduced instead of undergoing amination. The mechanism can be complex, but it often involves a competing pathway where a palladium-hydride species is generated, which then reductively cleaves the carbon-halogen bond. An unproductive side reaction can also occur where the palladium-amide intermediate undergoes β-hydride elimination, although this is less likely with piperazine.[3]

Troubleshooting Steps:

-

Re-evaluate Your Base: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is common, but older or improperly stored reagents can contain hydroxides or moisture, which can promote hydrodehalogenation. Use freshly opened, high-purity base from a trusted supplier. Consider a weaker base like Cs₂CO₃ or K₃PO₄ if the problem persists.

-

Solvent and Reagent Purity: Ensure all solvents are rigorously anhydrous and degassed. Oxygen can damage the palladium catalyst, leading to side reactions. Water can react with the base and interfere with the catalytic cycle.

-

Optimize Ligand and Catalyst Loading: The ligand-to-palladium ratio can influence the stability and activity of the catalyst. For sterically hindered substrates, using bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can favor the desired reductive elimination over side reactions. A slight excess of the ligand may be beneficial.

-

Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions. Screen temperatures starting from ~80 °C and only increase if the reaction is too slow.

Q2: I've isolated a high-molecular-weight impurity that appears to have two benzaldehyde units per piperazine molecule. What is this, and how can I avoid its formation?

A2: This byproduct is almost certainly 1,4-bis(2-methyl-4-formylphenyl)piperazine . It forms because piperazine has two secondary amine (N-H) sites, both of which are available for arylation.

Causality: In both Buchwald-Hartwig and SNAr reactions, the initial product, 2-Methyl-4-(piperazin-1-YL)benzaldehyde, still possesses a free N-H group. This group can react with a second molecule of the aryl halide starting material under the reaction conditions, leading to the double-arylated, symmetrical byproduct.

Troubleshooting Steps:

-

Use an Excess of Piperazine: The most straightforward solution is to use a molar excess of piperazine (e.g., 2 to 5 equivalents). Le Châtelier's principle dictates that this will statistically favor the mono-arylation product and leave unreacted piperazine, which is typically easier to remove during workup (via an acid wash) than the high-molecular-weight byproduct.

-

Employ a Mono-Protected Piperazine: A more robust, albeit multi-step, approach is to use a mono-protected piperazine, such as 1-Boc-piperazine.[5]

-

Step A: Couple 1-Boc-piperazine with your aryl halide.

-

Step B: Deprotect the Boc group under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the desired product. This strategy completely prevents the formation of the double-arylation byproduct.

-

-

Controlled Addition of Aryl Halide: In some cases, slow addition of the aryl halide to the reaction mixture containing the catalyst and an excess of piperazine can help maintain a high piperazine-to-halide ratio, suppressing the second addition.

Q3: My reaction stalls with significant amounts of unreacted starting materials. What are the likely causes?

A3: A stalled reaction typically points to catalyst deactivation, insufficient base strength, or poor reagent quality.

Causality:

-

Catalyst Deactivation: The active Pd(0) species in the Buchwald-Hartwig cycle is sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[6] Phosphine ligands can also be oxidized.

-

Insufficient Base: The base is crucial for deprotonating the amine to form the palladium-amide complex, which precedes the final C-N bond formation.[6] If the base is too weak or has been neutralized by adventitious water or acidic impurities, the cycle will halt.

-

Inhibitors: Certain functional groups or impurities in the starting materials can act as catalyst poisons.

Troubleshooting Steps:

-

Ensure an Inert Atmosphere: This is the most critical factor. Use Schlenk line techniques or a glovebox.[7] Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction. Degas all solvents prior to use.

-

Check Base and Ligand Quality: Use fresh, high-purity reagents. Phosphine ligands, especially, should be stored under an inert atmosphere.

-

Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome partial deactivation and push the reaction to completion.

-

Re-evaluate Ligand Choice: The stability and activity of the catalyst are highly dependent on the supporting ligand. For challenging couplings, consider using more robust and highly active "second" or "third" generation Buchwald ligands (e.g., those based on biaryl phosphines).[3]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route is generally preferred for this molecule: Buchwald-Hartwig or SNAr?

The Buchwald-Hartwig amination is generally the preferred and more versatile method for this specific target.[1][3] The SNAr reaction requires strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to sufficiently activate the ring for nucleophilic attack.[8][9][10] The methyl (-CH₃) and aldehyde (-CHO) groups on the starting material are not strongly activating, making an SNAr reaction with a 4-fluoro or 4-chloro-2-methylbenzaldehyde likely to require harsh conditions (high temperatures, strong bases), which could degrade the aldehyde functionality. The palladium-catalyzed Buchwald-Hartwig reaction has a much broader substrate scope and typically proceeds under milder conditions.[3]

FAQ 2: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.

-

TLC: Use a solvent system that provides good separation between the starting aryl halide, the piperazine, and the product. A common mobile phase is a mixture of hexane and ethyl acetate, sometimes with a small amount of triethylamine to reduce tailing of the amine spots.

-

HPLC/LC-MS: This provides a more quantitative assessment. A small aliquot can be quenched, diluted, and injected to determine the ratio of starting material to product. This is the preferred method for accurate kinetic monitoring.

FAQ 3: What are some common impurities in the piperazine starting material that could affect the reaction?

Commercial piperazine can contain water (as a hexahydrate) or other impurities.[11][12] It is crucial to use anhydrous piperazine or to dry the hydrate form before use. The presence of water can hydrolyze the base and interfere with the catalyst. Other potential impurities could include related amines or products from piperazine synthesis, which could compete in the reaction.[12] Using a high-purity grade of piperazine is recommended.

Part 3: Data Summary & Experimental Protocol

Table 1: Common Byproducts and Mitigation Strategies

| Byproduct Name | Common Cause | Mitigation Strategy | Analytical Notes (Typical) |

| 2-Methylbenzaldehyde | Hydrodehalogenation (Pd-catalyzed side reaction) | Use fresh, high-purity base (NaOtBu); ensure rigorously anhydrous/anaerobic conditions; optimize ligand. | M.W. matches de-halogenated starting material. Absence of piperazine signals in NMR. |

| 1,4-bis(2-methyl-4-formylphenyl)piperazine | Double arylation of piperazine | Use a molar excess (2-5 eq.) of piperazine; use mono-Boc-piperazine followed by deprotection. | High M.W. in MS. NMR shows symmetry; integration of aromatic to piperazine protons is 8H:8H. |

| Unreacted Starting Material(s) | Catalyst deactivation; insufficient base; low temperature | Ensure inert atmosphere; use fresh catalyst/ligand/base; screen higher temperatures or more active ligands. | Signals corresponding to starting materials remain in crude analysis (TLC, LC-MS, NMR). |

| 4-Hydroxy-2-methylbenzaldehyde | Hydrolysis of the aryl halide | Rigorously exclude water from the reaction. | M.W. corresponds to halide displacement by -OH. Product is more polar than starting material. |

Sample Protocol: Buchwald-Hartwig Synthesis of 2-Methyl-4-(piperazin-1-YL)benzaldehyde

This is a representative protocol and should be optimized for specific laboratory conditions.

Reagents:

-

4-Bromo-2-methylbenzaldehyde (1.0 eq)

-

Anhydrous Piperazine (2.5 eq)

-

Pd₂(dba)₃ (0.015 eq, 1.5 mol%)

-

XPhos (0.03 eq, 3 mol%)

-

Sodium tert-butoxide (1.4 eq)

-

Anhydrous, degassed Toluene

Procedure:

-

Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add 4-bromo-2-methylbenzaldehyde, piperazine, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.

-

Solvent Addition: Add anhydrous, degassed toluene via cannula.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.[13]

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

-

Extraction: Separate the organic layer. Wash with 1M HCl to remove excess piperazine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the final product.[13]

Part 4: Visualizations

Buchwald-Hartwig Reaction: Desired Pathway vs. Side Reactions

Caption: Key pathways in the Buchwald-Hartwig synthesis.

Troubleshooting Workflow: Low Product Yield

Caption: A logical workflow for diagnosing low-yield issues.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

-

Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate - PrepChem.com. Available at: [Link]

-

Piperazine-impurities - Pharmaffiliates. Available at: [Link]

-

Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

-

Exploring pharmacological significance of piperazine scaffold - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs - University of Technology. Available at: [Link]

-

Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]

-

Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. Available at: [Link]

-

Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class - Office of Justice Programs. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

-